VUF8507

Description

Properties

Molecular Formula |

C21H15N3O |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

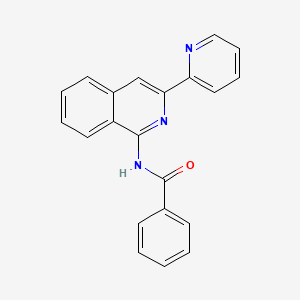

N-(3-pyridin-2-ylisoquinolin-1-yl)benzamide |

InChI |

InChI=1S/C21H15N3O/c25-21(15-8-2-1-3-9-15)24-20-17-11-5-4-10-16(17)14-19(23-20)18-12-6-7-13-22-18/h1-14H,(H,23,24,25) |

InChI Key |

FWRPUFITEHOETQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

VUF8507, VUF 8507, VUF-8507 |

Origin of Product |

United States |

Foundational & Exploratory

VUF8507 mechanism of action in cellular models

An In-depth Technical Guide on the Core Mechanism of Action of VUF8507 in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF8507 has been identified as a positive allosteric modulator (PAM) of the human A3 adenosine (B11128) receptor (A3AR).[1][2][3] This technical guide delineates the mechanism of action of VUF8507 in cellular models, focusing on its effects on agonist binding and receptor activation. Quantitative data from key experiments are presented in tabular format for clarity and comparative analysis. Detailed experimental protocols for the cited studies are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the underlying molecular interactions and experimental designs.

Introduction

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] A3AR activation can also elicit a calcium response, mediated by the βγ subunits of the Gi/o protein.[5] This receptor is a promising therapeutic target for a variety of conditions, including inflammatory diseases and cancer.[6][7][8]

Allosteric modulators offer a sophisticated approach to receptor modulation by binding to a site topographically distinct from the orthosteric site for the endogenous ligand, adenosine.[7][9] Positive allosteric modulators (PAMs) can enhance the affinity and/or efficacy of orthosteric agonists. VUF8507, a 3-(2-pyridinyl)isoquinoline derivative, has been characterized as a selective allosteric enhancer for the A3AR.[1]

Mechanism of Action of VUF8507

VUF8507 exerts its effect by acting as a positive allosteric modulator of the A3AR. Its mechanism of action has been elucidated through radioligand binding and functional assays in cellular models.

Allosteric Modulation of Agonist Binding

A key characteristic of VUF8507 is its ability to slow the dissociation of an agonist radioligand from the A3AR.[1] This effect is a hallmark of allosteric modulation, indicating that VUF8507 stabilizes the agonist-receptor complex. In contrast, VUF8507 has no effect on the dissociation of antagonist radioligands, suggesting that its allosteric effect is selective for the agonist-occupied state of the receptor.[1]

Enhancement of Agonist-Mediated Functional Response

In functional assays, VUF8507 enhances the potency of A3AR agonists in inhibiting cAMP production.[3] This potentiation of the agonist-induced signaling cascade is a direct consequence of its allosteric modulation of agonist binding.

Signaling Pathway

The signaling pathway influenced by VUF8507 is the canonical A3AR signaling cascade. By enhancing agonist binding, VUF8507 facilitates the Gi/o-mediated inhibition of adenylyl cyclase, leading to a more pronounced decrease in intracellular cAMP levels.

Figure 1: VUF8507 enhances A3AR signaling by allosterically promoting agonist binding.

Quantitative Data

The following tables summarize the quantitative data on the effects of VUF8507 in cellular models from the key study by Gao et al. (2001).

Table 1: Effect of VUF8507 on the Dissociation of [125I]I-AB-MECA from the Human A3 Adenosine Receptor

| VUF8507 Concentration (µM) | koff (min-1) | t1/2 (min) |

| 0 (Control) | 0.058 ± 0.003 | 12.0 ± 0.6 |

| 3 | 0.039 ± 0.002 | 17.8 ± 0.9 |

| 10 | 0.025 ± 0.001 | 27.7 ± 1.4 |

| 30 | 0.015 ± 0.001 | 46.2 ± 3.1 |

Data are presented as mean ± S.E.M. from three independent experiments.

Table 2: Effect of VUF8507 on the Potency of Cl-IB-MECA in Inhibiting Forskolin-Stimulated cAMP Accumulation in CHO cells expressing human A3AR

| VUF8507 Concentration (µM) | EC50 of Cl-IB-MECA (nM) | Fold Potentiation |

| 0 (Control) | 18.2 ± 3.5 | 1.0 |

| 10 | 5.6 ± 1.1 | 3.3 |

Data are presented as mean ± S.E.M. from three to five independent experiments.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Membrane Preparation

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human A3 adenosine receptor (A3R-CHO).[5]

-

Culture Conditions: Cells are grown in Dulbecco's modified Eagle's medium/F-12 (1:1) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 0.5 mg/ml G418.

-

Membrane Preparation: Cells are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 500g for 10 min at 4°C. The supernatant is then centrifuged at 48,000g for 20 min at 4°C. The resulting pellet is resuspended in buffer and stored at -80°C.

Radioligand Dissociation Assay

This assay measures the rate at which a radiolabeled agonist dissociates from the A3AR in the presence and absence of VUF8507.

Figure 2: Workflow for the radioligand dissociation assay.

-

Protocol:

-

A3AR-CHO cell membranes (50 µg of protein) are incubated with the agonist radioligand [125I]N6-(4-amino-3-iodobenzyl)-5'-N-methylcarboxamidoadenosine ([125I]I-AB-MECA) in a binding buffer (50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl2, pH 7.4) for 2 hours at room temperature to reach equilibrium.

-

Dissociation is initiated by adding an excess of a non-radiolabeled agonist, such as 100 µM NECA, to prevent re-association of the radioligand.

-

Simultaneously, VUF8507 (at various concentrations) or vehicle (control) is added.

-

The incubation is continued for different time points.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

-

The dissociation rate constant (koff) and the half-life (t1/2) of dissociation are calculated from the data.

-

Functional Assay: cAMP Accumulation

This assay determines the effect of VUF8507 on the ability of an A3AR agonist to inhibit adenylyl cyclase activity, which is measured by the accumulation of cAMP.

Figure 3: Workflow for the cAMP accumulation functional assay.

-

Protocol:

-

Intact A3R-CHO cells are pre-incubated with adenosine deaminase (to degrade endogenous adenosine) for 30 minutes.

-

Cells are then pre-incubated with various concentrations of VUF8507 or vehicle for 15 minutes.

-

Adenylyl cyclase is stimulated with forskolin (e.g., 10 µM).

-

Simultaneously, varying concentrations of the A3AR agonist, 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA), are added.

-

The incubation proceeds for a specified time (e.g., 15 minutes) at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a suitable method, such as a radioimmunoassay (RIA).

-

The EC50 values for the agonist in the presence and absence of VUF8507 are calculated to determine the fold potentiation.

-

Conclusion

VUF8507 functions as a selective positive allosteric modulator of the human A3 adenosine receptor. In cellular models, its mechanism of action is characterized by a slowing of agonist dissociation from the receptor and a potentiation of agonist-mediated inhibition of adenylyl cyclase. These findings highlight the potential of VUF8507 as a valuable pharmacological tool for studying A3AR function and as a lead compound for the development of novel therapeutics targeting this receptor. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of A3AR allosteric modulation.

References

- 1. Allosteric Modulation of A3 Adenosine Receptors by a Series of 3-(2-Pyridinyl)isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effector coupling of stably transfected human A3 adenosine receptors in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A₃ adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

VUF8507: A Technical Guide to its Discovery and Initial Characterization as an Allosteric Modulator of the A3 Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial pharmacological characterization of VUF8507, a significant allosteric modulator of the A3 adenosine (B11128) receptor (A3AR). The document details the seminal findings, experimental methodologies, and quantitative data that established VUF8507 as a key tool for studying A3AR function.

Executive Summary

VUF8507 is a 3-(2-pyridinyl)isoquinoline derivative that was initially identified as part of a series of compounds designed as potential antagonists for the human A3 adenosine receptor. Subsequent characterization revealed its role as a positive allosteric modulator (PAM) of the A3AR. VUF8507 enhances the binding of orthosteric agonists and potentiates their functional effects, specifically the inhibition of adenylyl cyclase, without demonstrating intrinsic agonist activity. Its discovery has provided a valuable pharmacological tool for probing the allosteric regulation of the A3 adenosine receptor.

Discovery and Initial Synthesis

VUF8507, chemically known as N-[2-(2-pyridinyl)isoquinolin-4-yl]benzamide, emerged from a structure-activity relationship (SAR) study of 1-substituted 3-(2-pyridinyl)isoquinolines.[1] The initial synthesis and characterization were described by van Muijlwijk-Koezen et al. in 1998. The core of the discovery was the exploration of substitutions at the 1-position of the isoquinoline (B145761) ring to develop novel ligands for the human A3 adenosine receptor.[1]

Quantitative Data Summary

The initial characterization of VUF8507 involved radioligand binding assays and functional assays to determine its affinity and modulatory effects on the A3 adenosine receptor.

Table 1: Binding Affinity of VUF8507 at the Human A3 Adenosine Receptor

| Compound | Receptor | Assay Type | Radioligand | Kᵢ (nM) | Reference |

| VUF8507 | Human A3 Adenosine Receptor | Radioligand Binding | [¹²⁵I]AB-MECA | 200 | [1] |

Table 2: Allosteric Modulation of Agonist Dissociation by VUF8507

| Modulator | Concentration (µM) | Effect on [¹²⁵I]I-AB-MECA Dissociation | Reference |

| VUF8507 | 10 | Slowed dissociation | [2] |

Table 3: Functional Characterization of VUF8507 on Agonist-Mediated cAMP Inhibition

| Agonist | VUF8507 (10 µM) | Effect on Agonist Potency (EC₅₀) | Effect on Agonist Efficacy (Eₘₐₓ) | Reference |

| Cl-IB-MECA | Present | Potentiation (leftward shift of the concentration-response curve) | No significant change | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of VUF8507.

Radioligand Binding Assays

Objective: To determine the binding affinity of VUF8507 for the human A3 adenosine receptor and to assess its effect on agonist dissociation kinetics.

Materials:

-

Membrane preparations from CHO cells stably expressing the human A3 adenosine receptor.

-

Radioligand (agonist): [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)-5'-N-methylcarboxamidoadenosine ([¹²⁵I]I-AB-MECA).

-

Radioligand (antagonist): [³H]PSB-11.

-

VUF8507 and other test compounds.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/ml adenosine deaminase.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Protocol for Dissociation Kinetics:

-

Incubate the A3AR-expressing cell membranes with the agonist radioligand [¹²⁵I]I-AB-MECA at room temperature for 2 hours to reach equilibrium.

-

Initiate dissociation by adding a high concentration of an unlabeled agonist (e.g., 10 µM R-PIA) in the presence or absence of VUF8507 (or other test compounds).

-

At various time points, terminate the binding by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data by fitting to a one-phase exponential decay model to determine the dissociation rate constant (k₋₁).

Functional Assay: cAMP Accumulation

Objective: To determine the functional effect of VUF8507 on agonist-mediated inhibition of adenylyl cyclase.

Materials:

-

CHO cells stably expressing the human A3 adenosine receptor.

-

Cell culture medium (e.g., DMEM/F-12).

-

A3AR agonists (e.g., Cl-IB-MECA).

-

VUF8507.

-

cAMP assay kit (e.g., based on radioimmunoassay or enzyme-linked immunosorbent assay).

Protocol:

-

Culture CHO-hA3AR cells in 24-well plates until confluent.

-

Pre-incubate the cells with adenosine deaminase (2 U/ml) for 30 minutes at 37°C.

-

Wash the cells with serum-free medium.

-

Add various concentrations of the A3AR agonist in the presence or absence of VUF8507 (10 µM) and incubate for 10 minutes at 37°C.

-

Stimulate the cells with forskolin (1 µM) for 15 minutes at 37°C to induce cAMP production.

-

Terminate the reaction by adding an appropriate lysis buffer.

-

Measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

-

Construct concentration-response curves and determine the EC₅₀ and Eₘₐₓ values for the agonist in the presence and absence of VUF8507.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: A3AR signaling pathway modulated by VUF8507.

Experimental Workflow Diagram

Caption: Workflow for VUF8507 discovery and characterization.

References

- 1. A novel class of adenosine A3 receptor ligands. 2. Structure affinity profile of a series of isoquinoline and quinazoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric Modulation of A3 Adenosine Receptors by a Series of 3-(2-Pyridinyl)isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

VUF8507 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF8507 has been identified as a putative allosteric modulator of the Adenosine (B11128) A3 Receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiovascular function.[1] Allosteric modulators offer a promising therapeutic strategy by fine-tuning the receptor's response to the endogenous ligand, adenosine, potentially offering greater selectivity and a better safety profile compared to orthosteric ligands.[1][2]

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for the target identification and validation of VUF8507 as an A3AR allosteric modulator. Given the limited publicly available data specific to VUF8507, this guide presents a generalized workflow, utilizing representative data and protocols for A3AR allosteric modulators to illustrate the key steps in the validation process.

Data Presentation: Characterization of an A3AR Allosteric Modulator

The following tables summarize the kind of quantitative data that would be generated during the target validation of a compound like VUF8507. The data presented here are representative examples for a hypothetical positive allosteric modulator (PAM) of the A3AR.

Table 1: Radioligand Binding Assay Data

This table illustrates the effect of a hypothetical PAM on the binding of a radiolabeled orthosteric agonist to the A3AR.

| Parameter | Condition | Value |

| Orthosteric Agonist Binding | ||

| Kd ([125I]I-AB-MECA) | - | 0.5 nM |

| Bmax | - | 1.2 pmol/mg protein |

| Effect of PAM on Orthosteric Agonist Binding | ||

| [125I]I-AB-MECA Binding | + 10 µM PAM | Increased specific binding by 50% |

| [125I]I-AB-MECA Dissociation Rate (koff) | - PAM | 0.1 min-1 |

| [125I]I-AB-MECA Dissociation Rate (koff) | + 10 µM PAM | 0.05 min-1 |

Table 2: Functional Assay Data - cAMP Inhibition

This table shows the potentiation of an orthosteric agonist's effect on cAMP inhibition by a hypothetical PAM. The A3AR is typically Gi-coupled, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3]

| Parameter | Agonist (Cl-IB-MECA) | Agonist + 10 µM PAM |

| EC50 | 15 nM | 5 nM |

| Emax (% inhibition of Forskolin-stimulated cAMP) | 80% | 95% |

Table 3: Functional Assay Data - β-Arrestin Recruitment

This table demonstrates the effect of a hypothetical PAM on agonist-induced β-arrestin recruitment, a key event in GPCR desensitization and signaling.[4]

| Parameter | Agonist (NECA) | Agonist + 10 µM PAM |

| EC50 | 50 nM | 25 nM |

| Emax (% of maximal recruitment) | 90% | 100% |

Experimental Protocols

Detailed methodologies for the key experiments required to validate the target of an allosteric modulator like VUF8507 are provided below.

Radioligand Binding Assays

These assays are fundamental for determining if a compound binds to the target receptor and for characterizing its effect on the binding of an orthosteric ligand.

a) Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human A3AR.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable buffer, then store at -80°C.[5]

b) Saturation Binding Assay:

-

Incubate the cell membranes with increasing concentrations of a radiolabeled A3AR agonist (e.g., [125I]I-AB-MECA).[6]

-

To determine non-specific binding, include a parallel set of incubations with an excess of a non-labeled agonist.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.[5]

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

c) Allosteric Modulator Effect on Agonist Binding:

-

Perform a radioligand binding assay with a fixed concentration of the radiolabeled agonist in the absence or presence of various concentrations of VUF8507.

-

To assess the effect on agonist dissociation, pre-incubate the membranes with the radioligand to allow for binding equilibrium, then add an excess of a non-labeled agonist to prevent re-binding, with or without VUF8507, and measure the remaining bound radioligand at different time points.[7]

Functional Assays

Functional assays are crucial to determine the pharmacological effect of the compound on receptor signaling.

a) cAMP Accumulation Assay:

-

Seed A3AR-expressing cells in 96-well plates.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of an A3AR agonist (e.g., Cl-IB-MECA), with and without a fixed concentration of VUF8507.[8]

-

After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).[8]

-

Plot the inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the EC50 and Emax.[8]

b) β-Arrestin Recruitment Assay:

-

Use a cell line engineered to report on the interaction between the A3AR and β-arrestin (e.g., using technologies like PathHunter, Tango, or NanoBiT).[4][9][10]

-

Seed the cells in appropriate microplates.

-

Add varying concentrations of an A3AR agonist in the absence or presence of a fixed concentration of VUF8507.

-

After incubation, measure the signal (e.g., luminescence or fluorescence) according to the assay manufacturer's protocol.

-

Analyze the data to determine the EC50 and Emax for β-arrestin recruitment.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Adenosine A3 Receptor Signaling Pathways.

Caption: Workflow for Target ID and Validation.

Conclusion

The identification and validation of VUF8507's target are critical steps in its development as a potential therapeutic agent. By confirming its interaction with the Adenosine A3 Receptor and characterizing its allosteric modulatory effects, researchers can build a solid foundation for further preclinical and clinical investigation. The methodologies and frameworks presented in this guide, while based on established principles for GPCR allosteric modulators, provide a robust roadmap for the comprehensive evaluation of VUF8507 and similar compounds. Future studies should aim to generate specific data for VUF8507 to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric interactions at adenosine A1 and A3 receptors: new insights into the role of small molecules and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]

- 10. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

VUF8507: An In-Depth Technical Guide on Its Putative Biological Activity and Function as an Adenosine Receptor Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Adenosine (B11128) Receptors

Adenosine is a ubiquitous purine (B94841) nucleoside that functions as a critical signaling molecule in numerous physiological and pathophysiological processes. Its effects are mediated by four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are widely distributed throughout the body and are involved in regulating cardiovascular, neurological, inflammatory, and immune functions.[2][3][4] The therapeutic potential of targeting adenosine receptors is significant, with applications in ischemia, sleep disorders, cancer, and inflammatory diseases.[2][5]

Table 1: General Characteristics of Adenosine Receptor Subtypes

| Receptor Subtype | Primary G Protein Coupling | Second Messenger Pathway | General Functions |

| A1 | Gi/o | ↓ cAMP, ↑ PLC | Neuroprotection, cardiac depression, anti-lipolytic |

| A2A | Gs/Golf | ↑ cAMP | Vasodilation, anti-inflammatory, neurotransmitter modulation |

| A2B | Gs/Gq | ↑ cAMP, ↑ PLC | Inflammation, bronchoconstriction, angiogenesis |

| A3 | Gi/o | ↓ cAMP, ↑ PLC | Pro-inflammatory/Anti-inflammatory (context-dependent), cell proliferation/apoptosis |

Note: Data in this table is generalized from established adenosine receptor pharmacology. Specific quantitative values for VUF8507 are not available.

Allosteric Modulation of Adenosine Receptors

Allosteric modulators are ligands that bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous agonist (adenosine) binds.[2] This interaction can alter the receptor's conformation, thereby modulating the binding and/or efficacy of the orthosteric ligand.[2]

Allosteric modulators are categorized as:

-

Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the orthosteric agonist.

-

Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the orthosteric agonist.

-

Neutral Allosteric Ligands (NALs) or Silent Allosteric Modulators (SAMs): Bind to the allosteric site and can block the effects of other allosteric modulators without affecting the orthosteric ligand's activity on their own.

The key advantage of allosteric modulators is their potential for greater receptor subtype selectivity and a more nuanced, physiological modulation of receptor activity, as their effect is dependent on the presence of the endogenous agonist.[5][6]

VUF8507 is identified as an allosteric modulator of the adenosine receptor.[7] However, the specific subtype(s) it targets and whether it acts as a PAM, NAM, or NAL have not been publicly documented.

Potential Signaling Pathways Modulated by VUF8507

The biological function of VUF8507 would be dictated by which adenosine receptor subtype it modulates and the nature of that modulation. Below are diagrams illustrating the canonical signaling pathways of adenosine receptors, which VUF8507 would be expected to influence.

Caption: General signaling pathway for Gi/o-coupled adenosine receptors (A1 and A3).

Caption: General signaling pathway for Gs-coupled adenosine receptors (A2A and A2B).

Experimental Protocols for Characterization

To elucidate the specific biological activity and function of VUF8507, a series of in vitro and in vivo experiments would be necessary. The following are standard experimental protocols used to characterize adenosine receptor allosteric modulators.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of VUF8507 to adenosine receptor subtypes and for assessing its effect on the binding of an orthosteric radioligand.

Table 2: Hypothetical Radioligand Binding Assay Parameters

| Parameter | Description |

| Cell Lines | HEK293 or CHO cells stably expressing human A1, A2A, A2B, or A3 receptors. |

| Membrane Preparation | Cells are harvested, homogenized, and centrifuged to isolate cell membranes. |

| Radioligands | A1: [3H]CCPA or [3H]DPCPX; A2A: [3H]CGS 21680 or [3H]ZM 241385; A2B: [3H]DPCPX; A3: [125I]AB-MECA. |

| Assay Buffer | Typically 50 mM Tris-HCl, pH 7.4, with MgCl2 and adenosine deaminase. |

| Incubation | Membranes, radioligand, and varying concentrations of VUF8507 are incubated. |

| Detection | Bound and free radioligand are separated by filtration, and radioactivity is quantified by liquid scintillation counting. |

| Data Analysis | Determination of Ki values using Cheng-Prusoff equation and cooperativity factor (α) for allosteric modulation. |

Note: This table outlines a general protocol. Specific conditions would need to be optimized for VUF8507.

Caption: Workflow for a typical radioligand binding assay.

Functional Assays

Functional assays are essential to determine the efficacy of VUF8507 and its modulatory effect on adenosine-induced cellular responses.

Table 3: Common Functional Assays for Adenosine Receptor Modulators

| Assay Type | Principle | Measured Output | Receptor Subtypes |

| cAMP Accumulation Assay | Measures the modulation of adenylyl cyclase activity. | Intracellular cAMP levels (e.g., via HTRF or ELISA). | All subtypes |

| Calcium Mobilization Assay | Measures changes in intracellular calcium concentration, often mediated by PLC activation. | Fluorescence of calcium-sensitive dyes. | A1, A2B, A3 |

| GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog to G proteins upon receptor activation. | [35S]GTPγS binding. | All subtypes |

| Reporter Gene Assay | Measures the activation of a downstream signaling pathway linked to a reporter gene (e.g., CRE-luciferase for cAMP pathway). | Luminescence or fluorescence. | All subtypes |

Note: The choice of assay depends on the G protein coupling of the receptor subtype being investigated.

Conclusion and Future Directions

VUF8507 is identified as an allosteric modulator of adenosine receptors, a class of compounds with significant therapeutic promise. While specific data on its biological activity is currently lacking in the public domain, this guide provides a comprehensive framework for its investigation. Future research should focus on determining its receptor subtype selectivity, the nature of its allosteric modulation (PAM, NAM, or NAL), and its efficacy in relevant cellular and in vivo models. The experimental protocols and signaling pathway information detailed herein provide a roadmap for the systematic characterization of VUF8507 and its potential as a novel therapeutic agent.

References

- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine receptor signaling in the brain immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system [frontiersin.org]

- 5. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]

- 6. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VUF8507 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

VUF8507: An In-Depth Technical Overview of a Novel Adenosine A3 Receptor Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VUF8507, a notable allosteric modulator of the adenosine (B11128) A3 receptor. Due to the limited availability of public data on its stability, this document focuses on its identification, mechanism of action, and provides standardized protocols for assessing the in vitro and in vivo stability of such compounds.

Core Compound Identification

VUF8507 is chemically identified as N-[3-(2-pyridinyl)-1-isoquinolinyl]benzamide. It is recognized as an allosteric modulator of the adenosine A3 receptor. The key identification details are summarized in the table below.

| Identifier | Value |

| Compound Name | VUF8507 |

| CAS Number | 112575-48-1 |

| Chemical Formula | C21H15N3O |

| Molecular Weight | 325.37 g/mol |

| Mechanism of Action | Allosteric Modulator of Adenosine A3 Receptor |

Quantitative Data Summary

Extensive literature searches did not yield specific quantitative data on the in vitro and in vivo stability of VUF8507. Research articles confirm its identity and its affinity for the adenosine A3 receptor, which is reported to be 200 nM. However, parameters such as plasma half-life, metabolic clearance rates, and major metabolites remain undisclosed in the public domain.

In the absence of specific data for VUF8507, the following sections detail the standard experimental protocols used to generate such stability data for novel chemical entities.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments that would be conducted to determine the in vitro and in vivo stability of a compound like VUF8507.

In Vitro Metabolic Stability: Liver Microsomal Assay

This assay is a primary screen to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

Objective: To determine the intrinsic clearance (Clint) and half-life (t½) of a test compound in the presence of liver microsomes.

Materials:

-

Test compound (e.g., VUF8507)

-

Pooled liver microsomes (human, rat, mouse)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Quenching solvent (e.g., ice-cold acetonitrile (B52724) with an internal standard)

-

Incubator/shaking water bath at 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Prepare the incubation mixture containing liver microsomes and phosphate buffer.

-

Pre-warm the incubation mixture to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the incubation mixture.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the reaction mixture.

-

Terminate the reaction by adding the quenching solvent to the aliquots.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).

Caption: Logical workflow of an in vivo pharmacokinetic study.

Signaling Pathway Context

VUF8507 acts on the Adenosine A3 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the A3 receptor involves coupling to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As an allosteric modulator, VUF8507 would not directly activate the receptor but would bind to a site distinct from the orthosteric site (where adenosine binds) to modulate the receptor's response to the endogenous ligand.

Adenosine A3 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the Adenosine A3 receptor.

Conclusion

VUF8507 is a significant research tool for studying the adenosine A3 receptor. While its direct stability data is not publicly available, the standardized protocols provided in this guide offer a robust framework for its evaluation. Further studies are required to fully characterize the pharmacokinetic and metabolic profile of VUF8507 to understand its potential for further development.

VUF8507: A Technical Overview of a Novel Adenosine Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding VUF8507. A comprehensive safety and toxicity profile for VUF8507 is not available in the public domain. The toxicological properties of this specific compound have not been thoroughly investigated. The information presented herein is intended for research and informational purposes only and should not be construed as a complete assessment of its safety.

Introduction

VUF8507, with the chemical name N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide, is classified as an allosteric modulator of the A3 adenosine (B11128) receptor (A3AR). Allosteric modulators represent a sophisticated class of drugs that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand, in this case, adenosine. This mode of action allows for a more nuanced modulation of receptor activity, often with an improved safety profile compared to direct-acting agonists or antagonists.[1][2][3] Positive allosteric modulators (PAMs) of the A3AR, such as VUF8507 is presumed to be, enhance the affinity and/or efficacy of adenosine, particularly at sites where endogenous adenosine levels are elevated, such as in inflamed or cancerous tissues.[1][4]

Safety and Toxicity Profile

A critical gap exists in the publicly available literature regarding the specific safety and toxicity of VUF8507. No formal preclinical safety studies, including acute or chronic toxicity, genotoxicity, carcinogenicity, or reproductive toxicity, have been published for this compound.

Data Presentation:

Due to the absence of specific studies on VUF8507, a quantitative data table on its safety and toxicity cannot be provided.

General Safety Considerations for Adenosine Receptor Modulators:

While specific data for VUF8507 is lacking, general safety considerations for adenosine receptor modulators can be inferred from class-wide observations. The therapeutic targeting of adenosine receptors has been explored for various conditions, including inflammatory diseases, cardiovascular disorders, and cancer.[3] However, on-target side effects have been a challenge in the clinical development of orthosteric adenosine receptor ligands.[3] Allosteric modulators are hypothesized to offer a better safety margin by acting only in the presence of the endogenous ligand, thus potentially avoiding systemic side effects associated with constitutive receptor activation or blockade.[3][5]

It is important to note that the chemical structure of VUF8507 contains a benzamide (B126) moiety. Safety Data Sheets for benzamide indicate that it is harmful if swallowed and is suspected of causing genetic defects.[6][7] However, these toxicological properties are for the isolated chemical fragment and may not be representative of the complete VUF8507 molecule.

Mechanism of Action and Signaling Pathway

VUF8507 is an allosteric modulator of the A3 adenosine receptor. The A3AR is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream effects of A3AR activation are cell-type specific but are often associated with anti-inflammatory and cytoprotective responses.[1][4]

As a positive allosteric modulator, VUF8507 is expected to bind to a topographically distinct site on the A3AR, thereby enhancing the binding and/or signaling of the endogenous agonist, adenosine. This leads to a more pronounced and localized physiological response in tissues with high adenosine concentrations.

Signaling Pathway of A3 Adenosine Receptor Allosteric Modulation:

Caption: A3AR signaling pathway modulated by VUF8507.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity evaluation of VUF8507 are not available in the public literature. For researchers intending to investigate this compound, standardized preclinical safety and toxicology testing protocols as outlined by regulatory agencies such as the FDA or EMA should be followed.

General Experimental Workflow for Preclinical Safety Assessment:

Caption: General workflow for preclinical safety evaluation.

Conclusion

VUF8507 is an intriguing pharmacological tool for studying the A3 adenosine receptor system. Its classification as an allosteric modulator suggests the potential for a favorable therapeutic window. However, the profound lack of publicly available safety and toxicity data necessitates a cautious approach. Any future development of VUF8507 or similar compounds would require a comprehensive and rigorous preclinical safety evaluation to establish a clear risk-benefit profile. Researchers are strongly encouraged to conduct thorough in vitro and in vivo toxicity studies before proceeding with further investigations.

References

- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]

- 4. A₃ adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action - Leiden University [universiteitleiden.nl]

- 5. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to VUF8430: A Potent Histamine H4 Receptor Agonist

Introduction

This technical guide provides a comprehensive overview of VUF8430, a potent and selective non-imidazole agonist for the histamine (B1213489) H4 receptor (H4R). VUF8430, chemically known as S-(2-guanidylethyl)-isothiourea, serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the H4 receptor.[1][2] The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, implicating it as a key modulator of inflammatory and immune responses.[3][4] Consequently, the H4 receptor has emerged as a promising therapeutic target for a variety of immune-related disorders such as asthma, allergic rhinitis, and atopic dermatitis.[3] This document summarizes the available quantitative pharmacological data, details key experimental protocols, and illustrates the relevant signaling pathways and experimental workflows associated with VUF8430.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or pEC50) of VUF8430 at various histamine receptor subtypes across different species.

Table 1: Binding Affinity of VUF8430 at Human Histamine Receptors

| Receptor | pKi | Ki (nM) |

| H4 | 7.5 | 31.6[5] |

| H3 | 6.0 | 1000 |

Data compiled from radioligand binding assays.[2][6]

Table 2: Functional Agonist Activity of VUF8430 at Human Histamine Receptors

| Receptor | Assay Type | pEC50 | EC50 (nM) | Intrinsic Activity (α) |

| H4 | CRE-β-galactosidase | 7.3 | 50[5] | 1.0 |

| H3 | CRE-β-galactosidase | 6.5 | 316 | 1.0 |

| H1 | NFAT-luciferase | - | >100,000 | No Agonist Activity |

| H2 | CRE-β-galactosidase | - | >10,000 | ~50% at 100 µM |

Functional assays were performed using mammalian cell lines expressing the respective human histamine receptors.[2][6]

Table 3: Comparative Binding Affinities (pKi) of VUF8430 and Other Ligands at Rodent Histamine Receptors

| Compound | Rat H3 Receptor | Rat H4 Receptor | Mouse H4 Receptor |

| VUF8430 | 6.8 | 6.7 | <5.0 |

| 4-methylhistamine | 5.4 | 6.8 | 5.8 |

| Histamine | 7.8 | 7.5 | 7.0 |

Affinities were determined through radioligand binding assays.[6]

Experimental Protocols

Detailed methodologies for key experiments involving VUF8430 are provided below.

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity of VUF8430 for histamine receptors.

-

Cell Lines: SK-N-MC cells stably expressing the human H4 receptor or other cell lines (e.g., HEK293T, COS-7) transfected with the desired histamine receptor subtype.[6]

-

Radioligand: [3H]histamine.

-

Procedure:

-

Cell membranes are prepared from the respective cell lines.

-

Membranes are incubated with a fixed concentration of [3H]histamine and varying concentrations of the competing ligand (VUF8430).

-

The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

2. Functional Assays (CRE-β-galactosidase Reporter Gene Assay)

-

Objective: To assess the functional agonist activity of VUF8430 at G-protein coupled receptors that modulate cyclic AMP (cAMP) levels.

-

Cell Lines: SK-N-MC cells stably expressing the human H3 or H4 receptors, which are coupled to Gi/o proteins.[2]

-

Principle: Activation of Gi/o-coupled receptors by an agonist inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP production. This change is detected using a cAMP-responsive element (CRE) linked to a reporter gene, such as β-galactosidase.

-

Procedure:

-

Cells are seeded in multi-well plates and co-transfected with a CRE-β-galactosidase reporter plasmid.

-

After an appropriate incubation period, the cells are stimulated with forskolin (B1673556) in the presence of varying concentrations of VUF8430.

-

Following stimulation, the cells are lysed, and the β-galactosidase activity is measured using a colorimetric substrate (e.g., CPRG).

-

The inhibition of forskolin-induced reporter gene expression is quantified, and EC50 values are determined from the concentration-response curves.

-

3. Ex Vivo Chemotaxis Assay with Monocyte-Derived Dendritic Cells (MoDCs)

-

Objective: To evaluate the effect of VUF8430 on the migration of immune cells endogenously expressing the H4 receptor.

-

Cells: Human monocyte-derived dendritic cells.

-

Procedure:

-

MoDCs are isolated from human peripheral blood mononuclear cells and cultured.

-

A chemotaxis assay is performed using a multi-well chamber with a porous membrane separating the upper and lower wells (e.g., a Boyden chamber).

-

MoDCs are placed in the upper chamber.

-

Varying concentrations of VUF8430, histamine (positive control), or medium (negative control) are added to the lower chamber.

-

The chamber is incubated for a period to allow cell migration through the membrane towards the chemoattractant.

-

The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

4. In Vivo Gastric Acid Secretion in Anesthetized Rats

-

Objective: To assess the in vivo activity and selectivity of VUF8430, particularly its effect on H2 receptor-mediated gastric acid secretion.

-

Animal Model: Anesthetized Wistar rats.[6]

-

Procedure:

-

Rats are anesthetized, and the stomach lumen is continuously perfused with saline.

-

The perfusate is collected, and the acid output is determined by titration with NaOH.

-

A stable baseline of acid secretion is established.

-

VUF8430 or other compounds are administered intravenously at various doses.

-

The change in gastric acid secretion from the baseline is measured to determine the effect of the compound. This assay helps to distinguish H4/H3 receptor activity from H2 receptor activity, as H2 receptor activation strongly stimulates gastric acid secretion.[6]

-

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway

VUF8430 acts as an agonist at the histamine H4 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon binding of VUF8430, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociated Gβγ subunit can activate other downstream effectors, such as phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), leading to cellular responses like chemotaxis and cytokine release.

Caption: Histamine H4 Receptor Signaling Pathway Activated by VUF8430.

Experimental Workflow: Chemotaxis Assay

The following diagram illustrates the typical workflow for a chemotaxis assay used to evaluate the effect of VUF8430 on immune cell migration.

Caption: Workflow for a VUF8430-induced cell migration (chemotaxis) assay.

References

- 1. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine receptor - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Novelty of VUF 6002: A Selective Histamine H4 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VUF 6002, also known as JNJ 10191584, has emerged as a significant pharmacological tool for investigating the physiological and pathophysiological roles of the histamine (B1213489) H4 receptor (H4R). As a potent and selective antagonist, its novelty lies in its ability to dissect the specific contributions of the H4 receptor in complex biological systems, particularly in the realms of inflammation and immunology. This technical guide provides a comprehensive overview of VUF 6002, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action through signaling pathway diagrams.

Core Properties and Quantitative Data

VUF 6002 is a non-imidazole antagonist that exhibits high affinity and selectivity for the human histamine H4 receptor. Its pharmacological profile is distinguished by a significant preference for the H4 receptor over other histamine receptor subtypes, most notably the H3 receptor. This selectivity is crucial for attributing its biological effects directly to H4 receptor blockade.

| Parameter | Receptor | Value | Assay Type |

| Binding Affinity (Ki) | Human H4 Receptor | 26 nM | Radioligand Binding Assay |

| Human H3 Receptor | 14.1 µM | Radioligand Binding Assay | |

| Functional Activity (IC50) | Inhibition of Mast Cell Chemotaxis | 138 nM | Chemotaxis Assay |

| Inhibition of Eosinophil Chemotaxis | 530 nM | Chemotaxis Assay |

This table summarizes the key quantitative data for VUF 6002, highlighting its potent and selective antagonism at the H4 receptor.

Mechanism of Action: The Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1][2][3] Upon activation by its endogenous ligand, histamine, the H4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] The dissociation of the G protein into its Gαi and Gβγ subunits also leads to downstream effects, including the modulation of intracellular calcium concentrations and the activation of the MAPK cascade, ultimately influencing cellular functions like chemotaxis.[3][5]

VUF 6002, as a competitive antagonist, binds to the H4 receptor without initiating this signaling cascade. By occupying the histamine binding site, it prevents the receptor from being activated by histamine, thereby blocking its downstream effects. This mechanism underlies the anti-inflammatory and immunomodulatory properties of VUF 6002.

Experimental Protocols

The characterization of VUF 6002 involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and biological effects. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for H4 Receptor Affinity

This assay quantifies the affinity of VUF 6002 for the histamine H4 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Workflow:

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human histamine H4 receptor. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.

-

Competitive Binding: In a 96-well plate, a constant concentration of a radiolabeled H4 receptor ligand (e.g., [³H]-histamine) is incubated with the cell membranes in the presence of varying concentrations of VUF 6002.

-

Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of VUF 6002 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Chemotaxis Assay for Functional Antagonism

This assay assesses the functional antagonist activity of VUF 6002 by measuring its ability to inhibit histamine-induced migration of immune cells, such as mast cells or eosinophils.

Methodology:

-

Cell Preparation: Mast cells or eosinophils, which endogenously express the H4 receptor, are isolated and suspended in an appropriate assay medium.

-

Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of an upper and a lower well separated by a microporous membrane.

-

Assay Conditions: The lower wells contain histamine as a chemoattractant. VUF 6002 is added at various concentrations to both the upper and lower wells to assess its inhibitory effect.

-

Cell Migration: The prepared cells are added to the upper wells, and the chamber is incubated for a period to allow for cell migration through the membrane towards the chemoattractant.

-

Quantification of Migration: The number of cells that have migrated to the lower wells is quantified. This can be done by staining the cells and measuring the fluorescence or by direct cell counting using a microscope or flow cytometer.

-

Data Analysis: The percentage of inhibition of cell migration by VUF 6002 is calculated for each concentration, and an IC50 value is determined.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

To evaluate the in vivo efficacy of VUF 6002 in a model of autoimmune disease, the experimental autoimmune encephalomyelitis (EAE) model in mice is often used. This model mimics many of the pathological features of multiple sclerosis.[6][7]

Methodology:

-

Induction of EAE: EAE is induced in susceptible mouse strains (e.g., SJL/J mice) by immunization with a peptide from a myelin protein (e.g., proteolipid protein 139-151) emulsified in Complete Freund's Adjuvant.[6] Pertussis toxin is also administered to facilitate the entry of inflammatory cells into the central nervous system.

-

Treatment Protocol: VUF 6002 (formulated for oral or subcutaneous administration) or a vehicle control is administered to the mice daily, starting either before or after the onset of clinical signs.

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, representing the severity of paralysis.

-

Immunological Analysis: At the end of the experiment, tissues such as the spleen and brain are harvested. Flow cytometry can be used to analyze the populations of different T-cell subsets (e.g., Th1, Th17, and regulatory T cells) to understand the immunomodulatory effects of VUF 6002.[6]

-

Histopathology: The brain and spinal cord can be examined histologically for signs of inflammation and demyelination.

Conclusion

VUF 6002 represents a pivotal development in the study of histamine H4 receptor pharmacology. Its high selectivity and potent antagonist activity make it an invaluable tool for elucidating the role of the H4 receptor in health and disease. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize VUF 6002 in their investigations into novel therapeutic strategies for inflammatory and autoimmune disorders. The continued exploration of VUF 6002 and similar compounds holds significant promise for advancing our understanding of H4 receptor-mediated pathologies and for the development of new classes of anti-inflammatory and immunomodulatory drugs.

References

Methodological & Application

Application Notes for VUF 8430: A Potent Histamine H4 Receptor Agonist

References

- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. researchgate.net [researchgate.net]

- 5. philliptimelab.wse.jhu.edu [philliptimelab.wse.jhu.edu]

- 6. genscript.com [genscript.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 10. Protocol for in vitro assessment of human monocyte transendothelial migration using a high-throughput live cell imaging system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

Application Notes and Protocols for VUF 8430 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of VUF 8430, a potent and selective histamine (B1213489) H4 receptor (H4R) agonist, in various animal models. It is important to note that the initial query for "VUF8507" did not yield relevant pharmacological data; however, extensive research exists for the structurally similar and frequently studied "VUF 8430." It is presumed that the intended compound of interest is VUF 8430.

VUF 8430 serves as a critical tool for investigating the physiological and pathophysiological roles of the H4R, which is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1][2][3] Its activation is implicated in a range of inflammatory and immune responses, as well as in neuropathic pain.

Mechanism of Action

VUF 8430 is a full agonist at the human histamine H4 receptor.[4] The H4R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.[1][5] Activation of the H4R by an agonist like VUF 8430 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the release of the βγ subunits can activate downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium concentrations and the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.[2][6] These signaling events ultimately mediate the cellular responses to H4R activation, such as chemotaxis of immune cells and modulation of cytokine production.[1][5]

Signaling Pathway Diagram

Caption: Histamine H4 Receptor Signaling Pathway.

Data Presentation

The following tables summarize quantitative data from key in vivo studies utilizing VUF 8430.

Table 1: VUF 8430 in a Mouse Model of Neuropathic Pain

| Parameter | Details |

| Animal Model | Spared Nerve Injury (SNI) model in male CD1 mice |

| Administration Route | Intrathecal (i.t.) |

| Dosage | 10 µg in 5 µL of saline |

| Endpoint | Mechanical and thermal allodynia |

| Key Findings | - Reversed mechanical and thermal allodynia. - Decreased spinal cord and sciatic nerve expression of IL-1β and TNF-α. - Reduced oxidative stress markers (8-OHdG, PARP) and restored MnSOD activity. |

| Antagonist Control | Effects were prevented by the H4R antagonist JNJ 10191584. |

Table 2: VUF 8430 in a Rat Model of Gastric Acid Secretion

| Parameter | Details |

| Animal Model | Anesthetized male Wistar rats |

| Administration Route | Intravenous (i.v.) bolus |

| Dosage | 100 nmol |

| Endpoint | Gastric acid secretion |

| Key Findings | - Caused a weak secretion of gastric acid, significantly less than equimolar doses of histamine or 4-methylhistamine.[4] - Suggests lower activity at the H2 receptor compared to other histamine agonists.[4] |

Experimental Protocols

Protocol 1: Assessment of VUF 8430 in a Mouse Model of Neuropathic Pain

1. Animal Model:

-

Model: Spared Nerve Injury (SNI) model is surgically induced in adult male CD1 mice (or other appropriate strain). This involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.

-

Housing: Animals should be housed individually or in small groups with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

2. VUF 8430 Preparation and Administration:

-

Preparation: Dissolve VUF 8430 dihydrobromide in sterile, pyrogen-free 0.9% saline to a final concentration of 2 µg/µL.

-

Administration: Perform intrathecal (i.t.) injection in conscious mice. Briefly, restrain the mouse and insert a 30-gauge needle attached to a microsyringe between the L5 and L6 vertebrae. Inject a volume of 5 µL to deliver a 10 µg dose.

3. Assessment of Neuropathic Pain:

-

Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold. Acclimatize the mice in individual chambers with a wire mesh floor. Apply filaments of increasing force to the lateral plantar surface of the hind paw (sural nerve territory) and record the 50% paw withdrawal threshold.

-

Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves method) to measure the latency of paw withdrawal from a radiant heat source. Acclimatize the mice in the apparatus and apply the heat source to the plantar surface of the hind paw. Record the time to withdrawal.

4. Experimental Workflow:

Caption: Experimental Workflow for Neuropathic Pain Study.

Protocol 2: Evaluation of VUF 8430 on Gastric Acid Secretion in Anesthetized Rats

1. Animal Preparation:

-

Animals: Use adult male Wistar rats, fasted for 24 hours with free access to water.

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., urethane).

-

Surgical Procedure: Perform a tracheotomy to ensure a clear airway. Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring. A continuous perfusion of the stomach is performed with saline through an esophageal cannula, and the perfusate is collected via a duodenal cannula.

2. VUF 8430 Administration and Sample Collection:

-

Administration: Administer VUF 8430 as an intravenous (i.v.) bolus (e.g., 100 nmol) through the jugular vein cannula.

-

Sample Collection: Collect the gastric perfusate at regular intervals (e.g., every 15 minutes) before and after drug administration.

3. Measurement of Gastric Acid Secretion:

-

Titrate the collected gastric perfusate with a standardized NaOH solution to a pH of 7.0 to determine the acid concentration.

-

Calculate the total acid output for each collection period.

4. Experimental Workflow:

Caption: Workflow for Gastric Acid Secretion Experiment.

Conclusion

VUF 8430 is a valuable pharmacological tool for elucidating the role of the histamine H4 receptor in various physiological and pathological processes. The provided protocols and data serve as a starting point for researchers to design and execute in vivo experiments. It is crucial to perform dose-response studies and include appropriate controls, such as vehicle and antagonist-treated groups, to ensure the validity and reproducibility of the findings. Careful consideration of the animal model, administration route, and outcome measures is essential for obtaining meaningful results.

References

- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 3. Histamine receptor - Wikipedia [en.wikipedia.org]

- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Novel Compound

Disclaimer: Publicly available information regarding "VUF8507" is limited. The following application notes and protocols are provided as a generalized framework for researchers and drug development professionals. This document is intended to serve as a template for the systematic documentation and application of a novel compound in a research setting. The specific dosages, concentrations, and protocols should be determined and validated by the end-user through rigorous experimentation.

Compound Profile: VUF8507 (Hypothetical Data)

This section would typically provide a summary of the compound's key characteristics.

| Parameter | Value |

| IUPAC Name | [To be determined] |

| Molecular Formula | [To be determined] |

| Molecular Weight | [To be determined] |

| Target(s) | [To be determined] |

| Mechanism of Action | [To be determined] |

| Solubility | [To be determined] |

| Storage Conditions | [To be determined] |

Dosage and Administration Guidelines

The determination of appropriate dosage and administration routes is critical for preclinical and clinical studies. The following tables provide examples of how to structure this information based on typical in vitro and in vivo experimental setups.

In Vitro Dosage (Concentration) Guidelines

For cell-based assays, the optimal concentration of VUF8507 will depend on the cell type, assay duration, and the specific endpoint being measured. It is recommended to perform a dose-response curve to determine the EC50/IC50.

| Cell Line | Assay Type | Recommended Concentration Range | Incubation Time |

| [Example Cell Line 1] | Cytotoxicity (MTT Assay) | 0.1 µM - 100 µM | 24 - 72 hours |

| [Example Cell Line 2] | Target Engagement Assay | 1 nM - 10 µM | 1 - 24 hours |

| [Example Cell Line 3] | Gene Expression Analysis (qPCR) | 1 µM - 50 µM | 6 - 48 hours |

In Vivo Administration Guidelines

For animal studies, the dosage and route of administration will depend on the animal model, the disease being studied, and the pharmacokinetic/pharmacodynamic (PK/PD) profile of the compound.

| Animal Model | Route of Administration | Dosage Range | Dosing Frequency |

| Mouse (BALB/c) | Intraperitoneal (i.p.) | 5 mg/kg - 50 mg/kg | Once daily |

| Rat (Sprague-Dawley) | Oral (p.o.) | 10 mg/kg - 100 mg/kg | Twice daily |

| Zebrafish (Danio rerio) | Immersion | 1 µM - 25 µM | Continuous |

Experimental Protocols

The following are generalized protocols that can be adapted for the study of VUF8507.

Protocol: In Vitro Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic or cytostatic effects of VUF8507 on a given cell line.

Materials:

-

VUF8507 stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of VUF8507 in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of VUF8507. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Protocol: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of VUF8507 in a mouse xenograft model.

Materials:

-

VUF8507 formulation for in vivo administration

-

Tumor cells for implantation

-

Immunocompromised mice (e.g., nude mice)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Subcutaneously implant tumor cells into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer VUF8507 or vehicle control according to the predetermined dosage and schedule.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Workflows

Visualizing the proposed mechanism of action and experimental workflows can aid in understanding and communicating the research.

Caption: Hypothetical signaling pathway for VUF8507.

Application Notes and Protocols: VUF8507 in Fluorescence Microscopy

Introduction

VUF8507 is a novel fluorescent probe with significant potential for application in various fluorescence microscopy techniques. Its unique photophysical properties and specific targeting capabilities make it a valuable tool for researchers in cell biology, neuroscience, and drug discovery. This document provides detailed application notes and protocols for the use of VUF8507 in cellular imaging, offering guidance on experimental design, data acquisition, and analysis.

Photophysical and Chemical Properties

A comprehensive understanding of the photophysical properties of VUF8507 is crucial for designing and interpreting fluorescence microscopy experiments. The key spectral characteristics and other relevant properties are summarized below.

Table 1: Photophysical and Chemical Properties of VUF8507

| Property | Value |

| Excitation Maximum (λex) | 488 nm |

| Emission Maximum (λem) | 520 nm |

| Molar Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.85 |

| Molecular Weight | 450.5 g/mol |

| Solubility | DMSO, DMF, Acetonitrile |

| Purity | >98% (HPLC) |

Principle of Action and Biological Target

VUF8507 is a highly selective fluorescent ligand for the Histamine H1 Receptor (H1R), a G protein-coupled receptor (GPCR) involved in allergic reactions and other physiological processes. VUF8507 acts as a competitive antagonist, binding to the receptor and allowing for its visualization and tracking within live cells.

The signaling pathway associated with H1R activation, which VUF8507 can be used to study, is depicted below.

Experimental Protocols

Live-Cell Imaging of H1 Receptor Distribution

This protocol describes the use of VUF8507 for visualizing the subcellular localization of the H1 receptor in live cells.

Materials:

-

VUF8507 stock solution (1 mM in DMSO)

-

HEK293T cells transiently expressing H1R-GFP (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Glass-bottom imaging dishes

-

Confocal microscope with appropriate filter sets for GFP and VUF8507

Procedure:

-

Cell Seeding: Seed H1R-GFP expressing HEK293T cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

-

VUF8507 Staining:

-

Prepare a working solution of VUF8507 in pre-warmed cell culture medium. A final concentration of 100 nM is recommended as a starting point.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the VUF8507-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing: Remove the staining solution and wash the cells twice with warm PBS to remove unbound probe.

-

Imaging:

-

Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

-

Place the dish on the stage of the confocal microscope.

-

Excite VUF8507 at 488 nm and collect emission between 500-550 nm.

-

If imaging H1R-GFP, excite GFP at 488 nm and collect emission between 500-540 nm. Sequential scanning is recommended to minimize spectral bleed-through.

-

Fluorescence Correlation Spectroscopy (FCS) for Receptor-Ligand Binding

FCS can be employed with VUF8507 to quantify the binding affinity and diffusion dynamics of the H1 receptor in the plasma membrane.

Materials:

-

VUF8507

-

Cells expressing H1R

-

Confocal microscope equipped for FCS

-

FCS analysis software

Procedure:

-

Sample Preparation: Prepare live cells stained with VUF8507 as described in the live-cell imaging protocol.

-

FCS Setup:

-

Define a small confocal observation volume within the plasma membrane of a single cell.

-

Set the laser power to a low level to minimize photobleaching.

-

-

Data Acquisition:

-

Record the fluorescence intensity fluctuations over time (typically 5-10 acquisitions of 10-30 seconds each per cell).

-

-

Data Analysis:

-

Calculate the autocorrelation function (ACF) from the intensity fluctuations.

-

Fit the ACF with an appropriate diffusion model (e.g., two-dimensional diffusion for membrane-bound molecules) to determine the diffusion coefficient and the number of fluorescent particles in the observation volume.

-

By performing a titration experiment with varying concentrations of VUF8507, the dissociation constant (Kd) can be determined.

-

Table 2: Example FCS Data for VUF8507 Binding to H1R